molecular formula C6H4F3O3P B8059804 3,4,5-Trifluorophenylphosphonic acid

3,4,5-Trifluorophenylphosphonic acid

Cat. No.: B8059804
M. Wt: 212.06 g/mol
InChI Key: OIVKSVMLPFPWQO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylphosphonic Acid (Molecular Formula: C6H4F3O3P) is a fluorinated aromatic phosphonic acid of high interest in scientific research and development . This compound serves as a versatile and valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Phosphonic acid analogs, especially those with fluorine substitutions on the aromatic ring, are prominently featured in the development of enzyme inhibitors . Research indicates that such compounds are key precursors in the synthesis of phosphonic acid analogs of fluorinated phenylalanines , which have been evaluated as potent, micromolar to sub-micromolar inhibitors of aminopeptidase N (APN) . APN is a zinc-dependent metalloprotease that is a recognized target for combating cancer, malaria, and bacterial infections . The introduction of fluorine atoms is a critical strategy in drug design, as it can profoundly influence a molecule's electrostatic interactions, metabolic stability, and overall bioavailability . Beyond medicinal applications, the structural features of this compound make it a candidate for use in material science and as a key intermediate in organic synthesis for creating ligands and functionalized materials. Please note: This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3,4,5-trifluorophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVKSVMLPFPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michaelis-Arbuzov Reaction with Fluorinated Alkyl Halides

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. However, its applicability to aryl halides is limited. For fluorinated precursors, this method has been adapted using 3,4,5-trifluorobenzyl bromide as the alkyl halide:

C6H2F3CH2Br+P(OEt)3C6H2F3CH2PO(OEt)2+EtBr\text{C}6\text{H}2\text{F}3\text{CH}2\text{Br} + \text{P(OEt)}3 \rightarrow \text{C}6\text{H}2\text{F}3\text{CH}2\text{PO(OEt)}2 + \text{EtBr}

Key Conditions :

  • Reflux in anhydrous toluene at 110°C for 12–24 hours.

  • Yields: ~65–75% for the intermediate dialkyl phosphonate.

  • Subsequent hydrolysis with HCl (6 M) converts the phosphonate to the phosphonic acid.

Limitations :

  • Requires pre-synthesis of fluorinated benzyl halides, which are costly.

  • Limited to substrates with alkyl-linked fluorine groups.

Hirao Cross-Coupling for Aryl Phosphonates

The Hirao cross-coupling enables direct C–P bond formation between aryl halides and dialkyl phosphites, bypassing the need for alkyl halides. For 3,4,5-trifluorophenylphosphonic acid, the reaction uses 3,4,5-trifluorobromobenzene :

C6H2F3Br+HP(O)(OEt)2Pd catalystC6H2F3PO(OEt)2+HBr\text{C}6\text{H}2\text{F}3\text{Br} + \text{HP(O)(OEt)}2 \xrightarrow{\text{Pd catalyst}} \text{C}6\text{H}2\text{F}3\text{PO(OEt)}2 + \text{HBr}

Optimized Parameters :

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%) with triethylamine as a base.

  • Solvent: Tetrahydrofuran (THF) at 80°C for 8 hours.

  • Yield: 80–85% for the diethyl phosphonate intermediate.

Hydrolysis :

  • The phosphonate ester is hydrolyzed using bromotrimethylsilane (TMSBr) followed by water:

C6H2F3PO(OEt)2TMSBrC6H2F3PO(OH)2+2EtOH\text{C}6\text{H}2\text{F}3\text{PO(OEt)}2 \xrightarrow{\text{TMSBr}} \text{C}6\text{H}2\text{F}3\text{PO(OH)}2 + 2 \text{EtOH}

  • Overall yield: 70–75%.

Direct Phosphorylation of Fluorinated Aromatic Rings

A two-step phosphorylation method involves:

  • Lithiation of 1,2,3-trifluorobenzene using LDA (lithium diisopropylamide).

  • Quenching with diethyl chlorophosphate:

C6H3F3Li+ClPO(OEt)2C6H3F3PO(OEt)2+LiCl\text{C}6\text{H}3\text{F}3\text{Li} + \text{ClPO(OEt)}2 \rightarrow \text{C}6\text{H}3\text{F}3\text{PO(OEt)}2 + \text{LiCl}

Conditions :

  • Temperature: −78°C in THF.

  • Yield: 60–65% after hydrolysis.

Challenges :

  • Sensitive to moisture and requires strict inert conditions.

  • Competing side reactions reduce efficiency.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)ScalabilityCost Efficiency
Michaelis-Arbuzov3,4,5-Trifluorobenzyl bromideP(OEt)3_365–75ModerateLow
Hirao Cross-Coupling3,4,5-TrifluorobromobenzenePd(PPh3_3)4_470–75HighModerate
Direct Phosphorylation1,2,3-TrifluorobenzeneLDA, ClPO(OEt)2_260–65LowHigh

Key Findings :

  • The Hirao cross-coupling offers the best balance of yield and scalability.

  • Direct phosphorylation is less practical due to stringent reaction conditions.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol) removes unreacted precursors.

  • Characterization :

    • 31P NMR^{31}\text{P NMR}: Single peak at δ 18–20 ppm confirms phosphonic acid formation.

    • XPS : P 2p binding energy at 133.5 eV validates surface-bound phosphonate groups .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenylphosphonic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
TFPPA and its derivatives have been synthesized as potential anticancer agents. Research indicates that fluorinated phosphonates exhibit biological activity similar to that of amino acids, which makes them suitable candidates for drug development. A study demonstrated the synthesis of phosphonic acid analogs of phenylalanine, showing promising anticancer activity against various cancer cell lines .

Sitagliptin Phosphate Intermediate
TFPPA serves as an important intermediate in the synthesis of sitagliptin phosphate, a medication used in the treatment of type 2 diabetes. The compound is utilized to control the purity of the final pharmaceutical product through high-performance liquid chromatography (HPLC) methods . The ability to monitor impurities effectively ensures the quality and efficacy of sitagliptin formulations.

Materials Science

Surface Modification of Indium Tin Oxide (ITO)
Recent theoretical studies have explored the use of TFPPA for modifying the surface of indium tin oxide (ITO) substrates. The chemisorption of TFPPA molecules onto ITO enhances its surface properties, which could be beneficial for applications in electronic devices and sensors. The study highlights how varying coverage density and binding geometry can impact the performance of ITO surfaces modified with TFPPA .

Analytical Chemistry

HPLC Detection Methods
TFPPA has been incorporated into advanced HPLC detection methods for analyzing related compounds such as 3,4,5-trifluorophenylboronic acid. A specific method involves using octadecyl silane as a packed column with a mobile phase consisting of distilled water and acetonitrile, enhanced by the addition of phosphoric acid to improve separation efficiency . This method allows for accurate quantification and quality control in production processes involving fluorinated compounds.

Data Summary

Application AreaSpecific Use CaseFindings/Benefits
Medicinal ChemistryAnticancer agentsPromising activity against cancer cell lines
Intermediate for sitagliptin phosphateEnsures quality control in pharmaceuticals
Materials ScienceSurface modification of ITOEnhances electronic properties for devices
Analytical ChemistryHPLC detection methodsAccurate analysis of fluorinated compounds

Case Studies

  • Anticancer Activity Study : A library of phosphonic acid analogs was synthesized and tested for anticancer properties. The results indicated that certain substitutions on the aromatic ring significantly enhanced biological activity, making TFPPA derivatives viable candidates for further drug development .
  • Quality Control in Pharmaceuticals : Research on HPLC methods demonstrated that incorporating TFPPA allows for precise monitoring of impurities during the synthesis of sitagliptin phosphate, thereby ensuring compliance with pharmaceutical standards and enhancing patient safety .
  • Surface Modification Research : A theoretical study assessed how TFPPA-modified ITO surfaces could improve electronic device performance. Variations in molecular coverage were shown to significantly influence electrical characteristics, suggesting potential applications in next-generation electronic components .

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in modifying surfaces and inhibiting enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs in Bioactivity

Phosphonic acid derivatives with fluorinated aromatic or aliphatic substituents have been explored as enzyme inhibitors. For example:

  • 1-Amino-2-(4-fluoro-3-trifluoromethylphenyl)ethylphosphonic Acid (1z): This compound, featuring a trifluoromethyl group and fluorine on the phenyl ring, showed inhibitory activity against human aminopeptidase N (IC₅₀ = 2.3 µM) .
  • (1-Amino-3,3,3-trifluoropropyl)phosphonic Acid (8): A non-aromatic analog with a trifluoropropyl chain demonstrated weaker inhibition (IC₅₀ = 15 µM), underscoring the importance of aromatic fluorine substitution for bioactivity .

Environmental and Stability Considerations

Studies on PFPAs indicate that strong C-F bonds contribute to resistance to degradation, bioaccumulation, and toxicity . Although direct data on 3,4,5-Trifluorophenylphosphonic acid are lacking, its trifluorophenyl group may confer similar stability, necessitating caution in industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-Trifluorophenylphosphonic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves hydrolysis of precursors such as dimethyl perfluorophenylphosphonate (CAS# 14655-89-1) under acidic or basic conditions . Purity optimization requires rigorous purification steps, including recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography using silica gel with gradient elution (e.g., methanol/dichloromethane). Purity assessment via 19F^{19}\text{F} NMR or HPLC with UV detection at 210 nm is critical to confirm the absence of unreacted precursors or side products.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular conformation and hydrogen-bonding motifs (e.g., R22_2^2(4) ring motifs in anhydrous forms) .
  • FTIR spectroscopy : Identifies functional groups (P–OH stretch at ~2400 cm1^{-1}, P=O at ~1200 cm1^{-1}) and validates computational models .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles under inert atmospheres .

Q. How does the high polarity of this compound influence its chromatographic analysis?

  • Methodological Answer : The compound’s polarity reduces retention in reversed-phase HPLC. To enhance retention:

  • Use ion-pairing agents (e.g., tetrabutylammonium bromide) in mobile phases .
  • Employ hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase .
  • Validate recovery rates (>85%) via spike-and-recovery experiments in aqueous matrices .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and stability of this compound?

  • Methodological Answer : DFT at the B3LYP/6-311++G(2d,p) level identifies stable conformers and electronic properties:

  • Molecular electrostatic potential (MEP) maps : Highlight nucleophilic/electrophilic sites (e.g., acidic P–OH groups) .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in coordination complexes .
  • Compare computed IR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in environmental fate data for fluorinated phosphonic acids?

  • Methodological Answer : Discrepancies in persistence or bioaccumulation may arise from matrix effects or degradation pathways. Mitigation steps:

  • Conduct controlled photolysis studies (e.g., UV/Vis irradiation in aqueous media) to track degradation products via LC-MS/MS .
  • Use isotopically labeled analogs (e.g., 13C^{13}\text{C}- or 18O^{18}\text{O}-labeled) to trace transformation pathways .
  • Cross-validate data using multiple extraction protocols (e.g., solid-phase extraction vs. liquid-liquid extraction) .

Q. How does the solid-state packing of this compound influence its material properties?

  • Methodological Answer : Anhydrous vs. hydrated forms exhibit distinct packing motifs:

  • Anhydrous phase : Forms R22_2^2(4) hydrogen-bonded dimers, enhancing thermal stability (TGA shows decomposition >200°C) .
  • Hydrated phase : Incorporates water molecules into the lattice, altering solubility and hygroscopicity. Characterize via variable-temperature X-ray diffraction (VT-XRD) to monitor phase transitions .

Q. What are the challenges in quantifying ultra-trace levels of this compound in environmental samples?

  • Methodological Answer : Low detection limits require:

  • Derivatization with pentafluorobenzyl bromide to enhance MS sensitivity in negative-ion ESI mode .
  • Matrix-matched calibration to account for ion suppression in complex samples (e.g., soil or biological extracts) .
  • Use of high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences (e.g., other PFAS analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorophenylphosphonic acid
Reactant of Route 2
3,4,5-Trifluorophenylphosphonic acid

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